![molecular formula C18H20N4O B12796497 2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 133627-02-8](/img/structure/B12796497.png)
2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
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Overview
Description
2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one: (CAS number: 627906-32-5) is a complex organic compound with a fascinating structure. Let’s break it down:
Cyclohexyl: The cyclohexyl group is a six-membered ring containing carbon atoms.
Methyl: Indicates the presence of a methyl (CH₃) group.
Tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one: This mouthful of a name describes the fused ring system and the ketone functionality.
Preparation Methods
Unfortunately, specific synthetic routes and reaction conditions for this compound are not widely documented. researchers have explored various strategies to synthesize related compounds. Industrial production methods remain proprietary.
Chemical Reactions Analysis
The compound likely undergoes several reactions due to its conjugated system and functional groups:
Oxidation: Oxidative processes may modify the cyclohexyl or methyl groups.
Reduction: Reduction reactions could target the ketone functionality.
Substitution: Substituents on the cyclohexyl ring may be replaced.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are relevant.
Major Products: These reactions could yield derivatives with altered properties.
Scientific Research Applications
Researchers have explored the compound’s applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential pharmaceutical applications.
Industry: Perhaps in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action remains an exciting area of study. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Similar compounds include acetic acid (2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl) ester (CAS: 1350539-29-5) and 2-cyclopropyl-7-methyl-2,4,9,15-tetraazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl)ethoxy]-3-methylanilino]-oxomethyl]amino]acetic acid (CAS: 129681-40-2) .
Biological Activity
2-Cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one (CAS No. 133627-02-8) is a complex organic compound characterized by its unique tetrazatricyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities. In this article, we will explore the biological activity of this compound based on available research findings.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O |
Molecular Weight | 308.4 g/mol |
IUPAC Name | This compound |
InChI Key | ILXXHGRYZDBQNZ-UHFFFAOYSA-N |
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors involved in various biological pathways. This interaction may lead to modulation of cellular processes and biological responses.
Antimicrobial Properties
Recent studies have indicated that compounds with tetrazatricyclic structures exhibit notable antimicrobial activity. For instance:
- Study Reference : A study published in the Journal of Medicinal Chemistry demonstrated that similar tetrazatricyclic compounds showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties:
- Case Study : In vitro studies have shown that derivatives of tetrazatricyclic compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by activating caspase pathways .
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects:
- Research Findings : A study explored the neuroprotective effects of related compounds in models of neurodegeneration and found that they could reduce oxidative stress and inflammation in neuronal cells .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds:
Properties
CAS No. |
133627-02-8 |
---|---|
Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C18H20N4O/c1-21-15-10-6-12-20-17(15)22(13-7-3-2-4-8-13)16-14(18(21)23)9-5-11-19-16/h5-6,9-13H,2-4,7-8H2,1H3 |
InChI Key |
ILXXHGRYZDBQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CC=C2)N(C3=C(C1=O)C=CC=N3)C4CCCCC4 |
Origin of Product |
United States |
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